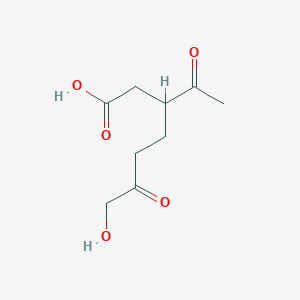
3-Acetyl-7-hydroxy-6-oxoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-7-hydroxy-6-oxoheptanoic acid is a compound with the molecular formula C9H14O5 It contains several functional groups, including a ketone, a hydroxyl group, and a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-7-hydroxy-6-oxoheptanoic acid can be achieved through multiple synthetic routes. One common method involves the reaction of 6-oxoheptanoic acid with acetylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize readily available starting materials. The process may include steps such as esterification, hydrolysis, and purification to achieve the final product. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-7-hydroxy-6-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone group can produce an alcohol .
Scientific Research Applications
3-Acetyl-7-hydroxy-6-oxoheptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-7-hydroxy-6-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
6-Oxoheptanoic acid: Shares a similar structure but lacks the acetyl and hydroxyl groups.
4-Acetylbutyric acid: Contains an acetyl group but has a shorter carbon chain.
2-Oxooctanoic acid: Similar in structure but differs in the position of the ketone group.
Uniqueness
3-Acetyl-7-hydroxy-6-oxoheptanoic acid is unique due to the presence of multiple functional groups that confer distinct chemical properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
256352-99-5 |
|---|---|
Molecular Formula |
C9H14O5 |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
3-acetyl-7-hydroxy-6-oxoheptanoic acid |
InChI |
InChI=1S/C9H14O5/c1-6(11)7(4-9(13)14)2-3-8(12)5-10/h7,10H,2-5H2,1H3,(H,13,14) |
InChI Key |
TWCFOGWAPLYRLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCC(=O)CO)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


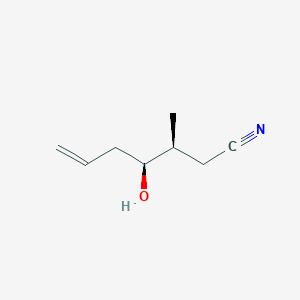
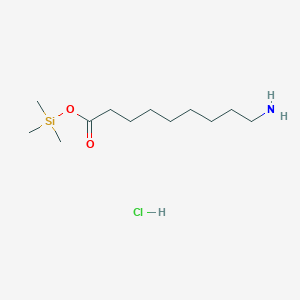

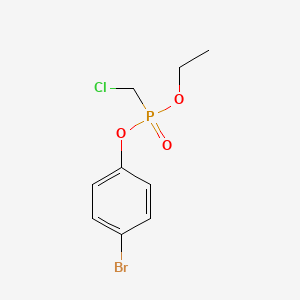
![N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide](/img/structure/B14236335.png)
![Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-](/img/structure/B14236346.png)

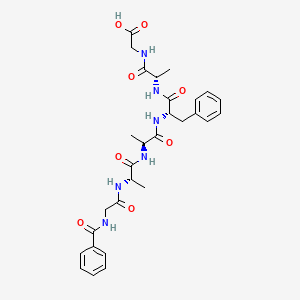
![{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid](/img/structure/B14236355.png)
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide](/img/structure/B14236363.png)
![N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine](/img/structure/B14236369.png)
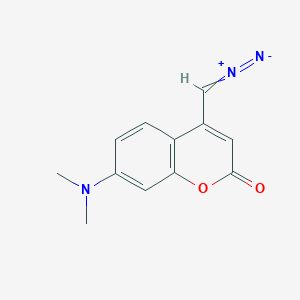
![N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14236391.png)

